1-Palmitoyl-2-stearoyl-3-oleoyl-rac-glycerol

Descripción

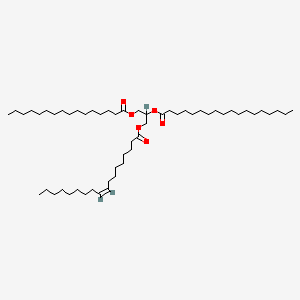

[1-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate is a mixed triacylglycerol (TAG) with three distinct acyl chains:

- Position 1: Hexadecanoyl (C16:0, palmitic acid).

- Position 2: (Z)-Octadec-9-enoyl (C18:1Δ9Z, oleic acid).

- Position 3: Octadecanoyl (C18:0, stearic acid).

Its molecular formula is C₅₅H₁₀₄O₆ (molecular weight: 861.4 g/mol) . The (Z)-configuration of the C18:1Δ9 chain introduces a kinked geometry, reducing packing efficiency and lowering melting points compared to saturated analogues. This compound is structurally related to energy-storage lipids but exhibits unique physicochemical properties due to its mixed saturation profile.

Propiedades

IUPAC Name |

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25,27,52H,4-24,26,28-51H2,1-3H3/b27-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCZZYKITFKRQZ-RFBIWTDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144826 | |

| Record name | 3-[(1-Oxohexadecyl)oxy]-2-[(1-oxooctadecyl)oxy]propyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

861.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-28-5 | |

| Record name | 3-[(1-Oxohexadecyl)oxy]-2-[(1-oxooctadecyl)oxy]propyl (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1-Oxohexadecyl)oxy]-2-[(1-oxooctadecyl)oxy]propyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

1-Palmitoil-2-Estearoil-3-Oleoil-rac-glicerol se puede sintetizar en el laboratorio por esterificación de glicerol con los ácidos grasos respectivos. La ruta sintética implica la reacción de glicerol con ácido palmítico, ácido esteárico y ácido oleico en condiciones controladas para formar el triacilglicerol . Los métodos de producción industrial generalmente implican la extracción y purificación de este compuesto de fuentes naturales como la manteca de cacao .

Análisis De Reacciones Químicas

1-Palmitoil-2-Estearoil-3-Oleoil-rac-glicerol experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de hidroperóxidos y otros productos de oxidación.

Hidrólisis: En presencia de agua y enzimas como lipasas, se puede hidrolizar para liberar ácidos grasos libres y glicerol.

Transesterificación: Esta reacción implica el intercambio de grupos de ácidos grasos con otros alcoholes o ácidos grasos, a menudo catalizado por enzimas o catalizadores químicos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen lipasas para hidrólisis y transesterificación, y agentes oxidantes para reacciones de oxidación .

Aplicaciones Científicas De Investigación

1-Palmitoil-2-Estearoil-3-Oleoil-rac-glicerol tiene varias aplicaciones de investigación científica:

Biología: Se utiliza en estudios relacionados con el metabolismo de los lípidos y el papel de los triacilgliceroles en los sistemas biológicos.

Industria: Se utiliza en la formulación de equivalentes de manteca de cacao y otros productos alimenticios.

Mecanismo De Acción

El mecanismo de acción de 1-Palmitoil-2-Estearoil-3-Oleoil-rac-glicerol implica su papel como triacilglicerol en el metabolismo de los lípidos. Se hidroliza por lipasas para liberar ácidos grasos libres y glicerol, que luego se utilizan en varias vías metabólicas. Los objetivos moleculares incluyen enzimas involucradas en el metabolismo de los lípidos, como lipasas y esterasas .

Comparación Con Compuestos Similares

Structural Analogues in the Triacylglycerol Family

Tristearin (1,3-Di(octadecanoyloxy)propan-2-yl octadecanoate)

- Acyl Chains : Three C18:0 (stearic acid) groups.

- Properties : Fully saturated, leading to high crystallinity and melting point (~72°C). Used in cosmetics and food stabilizers.

- Key Difference : The absence of unsaturated chains in tristearin results in higher rigidity and oxidative stability compared to the target compound .

Triolein (2,3-Bis[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate)

- Acyl Chains : Three C18:1Δ9Z (oleic acid) groups.

- Properties : Fully unsaturated, with a low melting point (~5°C) and high fluidity. Common in olive oil.

- Key Difference : The target compound’s mixed saturation profile provides intermediate fluidity, making it more versatile in industrial applications (e.g., lubricants) than triolein .

(E)-Isomer of the Target Compound

- Structure: [1-Hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate.

- Properties : The (E)-configuration creates a straighter chain, increasing melting point and reducing oxidative susceptibility compared to the (Z)-isomer.

- Key Difference : The (Z)-isomer’s kinked structure enhances solubility in organic solvents but reduces thermal stability .

Mono- and Diacylglycerols

(1-Hexadecanoyloxy-3-Hydroxypropan-2-yl) Octadecanoate

- Structure : A diacylglycerol (DAG) with C16:0 and C18:0 chains and a free hydroxyl group.

- Properties : Molecular weight 596.96 g/mol, lower hydrophobicity, and higher water solubility than the target TAG. Used as emulsifiers in food science .

- Key Difference : The absence of a third acyl chain reduces caloric density and alters metabolic pathways .

Phospholipids and Complex Lipids

1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine

- Structure : Phosphatidylcholine with C16:0 and C18:1Δ9Z chains.

- Properties : Amphipathic, forming bilayer membranes. Critical in cell signaling and lung surfactant formulations.

- Key Difference: The phosphocholine head group enables interactions with aqueous environments, unlike the nonpolar TAG .

[(2R)-2-[(Z)-Hexadec-9-Enoyl]Oxy-3-[Phosphoryl-Oxy]Propyl] Octadecanoate

- Structure : Contains a phosphorylated cyclohexyl group.

- Properties : Increased polarity due to multiple hydroxyls; involved in specialized biochemical pathways (e.g., glycolipid metabolism).

- Key Difference : The cyclohexyl-phosphate moiety introduces chirality and enzymatic specificity absent in the target compound .

Data Table: Key Structural and Functional Comparisons

Actividad Biológica

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate, also known as a glycerolipid with a complex structure, has garnered attention for its potential biological activities. This compound is characterized by its unique fatty acid composition and structural features, which may influence its interactions within biological systems.

The molecular formula of the compound is , with a molecular weight of approximately 1405.92 g/mol. It contains multiple functional groups, including ester and ether linkages, which are critical for its biological activity. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C77H146O17P2 |

| Molecular Weight | 1405.92 g/mol |

| Type | Non-polymer |

| Formal Charge | 0 |

| Atom Count | 242 |

| Chiral Atom Count | 2 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence lipid metabolism. The presence of long-chain fatty acids suggests potential roles in:

- Cell Membrane Structure : The incorporation of this compound into lipid bilayers may affect membrane fluidity and permeability.

- Energy Metabolism : Hydrolysis by lipases releases free fatty acids, which can be utilized in metabolic pathways such as β-oxidation for energy production.

- Signaling Pathways : Some studies indicate that glycerolipids can act as signaling molecules, influencing various cellular processes.

In Vitro Studies

Research has demonstrated that compounds similar to [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate exhibit various biological activities:

- Antioxidant Activity : In vitro assays have shown that certain glycerolipids can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production.

- Antimicrobial Properties : Some glycerolipids display antimicrobial activity against various pathogens, suggesting potential applications in food preservation and medicine.

Case Studies

- Case Study 1 : A study investigating the effects of similar glycerolipids on human endothelial cells found that they could enhance nitric oxide production, promoting vascular health and demonstrating potential cardiovascular benefits.

- Case Study 2 : Research on the metabolic effects of glycerolipids in animal models indicated that these compounds could improve insulin sensitivity and lipid profiles, suggesting a role in managing metabolic disorders.

Comparative Analysis with Related Compounds

To better understand the unique biological activities of [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Palmitoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol | Triacylglycerol | Energy metabolism, signaling |

| 1-Hexadecanoyloxy-3-(E)-octadec-9-enoyl | Glycerolipid | Antioxidant and anti-inflammatory |

| 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol | Triacylglycerol | Unique melting point properties |

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate be experimentally determined?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, specifically - and -NMR, to analyze coupling constants and chemical shifts that reflect stereochemical environments. For example, the (Z)-configuration of the octadec-9-enoyl group can be confirmed via -NMR by observing a characteristic coupling constant (J ≈ 10–12 Hz) for cis double bonds. Mass spectrometry (MS) with collision-induced dissociation (CID) can further validate acyl chain positioning .

Q. What are the standard protocols for synthesizing this compound with high regioselectivity?

- Methodological Answer : Employ a stepwise enzymatic or chemical acylation strategy. For instance, use immobilized lipases (e.g., Candida antarctica Lipase B) to selectively esterify the sn-1 and sn-3 positions of the glycerol backbone with saturated acyl chains (e.g., hexadecanoyl), followed by chemical coupling of the unsaturated (Z)-octadec-9-enoyl group at sn-2. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using reverse-phase HPLC .

Q. Which analytical techniques are most effective for quantifying this compound in lipid mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) provides robust quantification. For structural confirmation, combine with electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. Gas chromatography (GC) with flame ionization detection (FID) can quantify hydrolyzed fatty acid methyl esters (FAMEs) after transesterification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing acyl chain positional isomers?

- Methodological Answer : Apply tandem mass spectrometry (MS/MS) to differentiate sn-1/sn-3 vs. sn-2 acyl chain positioning. For example, CID fragmentation patterns in phospholipid analogs show distinct neutral loss profiles depending on acyl chain location. Cross-validate with -NMR for phosphoester-containing derivatives, which reveals spatial proximity of phosphate groups to specific acyl chains .

Q. What experimental designs are optimal for studying this compound’s interaction with lipid bilayers?

- Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, assessing insertion efficiency into monolayers. Fluorescence anisotropy with diphenylhexatriene (DPH) probes can quantify membrane fluidity changes. Molecular dynamics (MD) simulations parameterized with experimental data (e.g., from X-ray crystallography or neutron scattering) provide atomistic insights into bilayer perturbation .

Q. How can researchers address challenges in purifying this compound from complex biological matrices?

- Methodological Answer : Combine orthogonal separation techniques:

- Step 1 : Solid-phase extraction (SPE) with C18 cartridges to enrich lipids.

- Step 2 : Normal-phase chromatography to separate by polarity.

- Step 3 : Hydrophilic interaction liquid chromatography (HILIC) for final purification. Validate each step using high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to confirm thermal stability .

Q. What theoretical frameworks guide the study of this compound’s metabolic pathways?

- Methodological Answer : Link lipidomics data to kinetic models of glycerolipid metabolism (e.g., Michaelis-Menten kinetics for acyltransferases). Use stable isotope tracing (e.g., -labeled precursors) to map flux through pathways like the Kennedy pathway. Integrate with systems biology tools (e.g., COPASI) to simulate pathway dynamics under varying substrate concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.